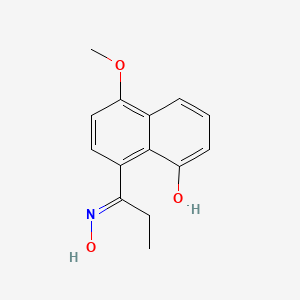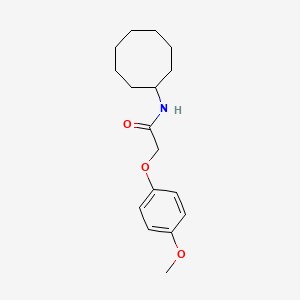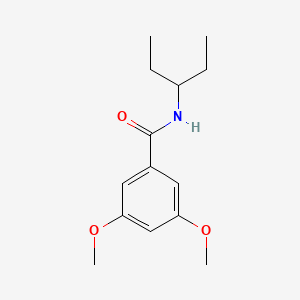
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime, also known as HNPAO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. HNPAO is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to bind to amyloid-beta plaques in the brain, making it a potential diagnostic tool for Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential therapeutic benefits.
Future Directions
There are several future directions for research on 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs to treat inflammatory and cancerous conditions. Another direction is to explore its potential use as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime.
Synthesis Methods
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime can be synthesized through the reaction of 8-hydroxy-4-methoxy-1-naphthyl-1-propanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions. 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
properties
IUPAC Name |
8-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methoxynaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-11(15-17)9-7-8-13(18-2)10-5-4-6-12(16)14(9)10/h4-8,16-17H,3H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCFPOOJNKYSQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C2C(=C(C=C1)OC)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C2C(=C(C=C1)OC)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methoxynaphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
